Mercuric nitrate monohydrate

Vue d'ensemble

Description

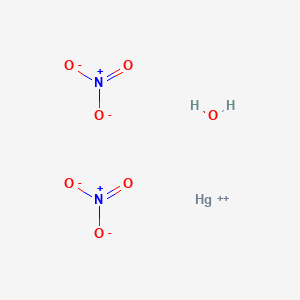

Mercuric nitrate monohydrate (Hg(NO₃)₂·H₂O) is an inorganic mercury(II) compound with a molecular weight of 342.62 g/mol . It exists as colorless or white crystalline solids that are highly deliquescent and soluble in water, nitric acid, and ammonia . The compound has a melting point of 79°C and a density of 4.3 g/cm³ . It is synthesized by reacting mercury with concentrated nitric acid, forming a monohydrate structure stabilized by one water molecule .

This compound is primarily used in analytical chemistry as a titrant, in mercuration reactions, and in the preparation of mercury fulminate . Its hygroscopic nature necessitates careful storage in airtight containers to prevent decomposition . Safety data sheets (SDS) classify it as highly toxic, with hazards including acute toxicity (oral, dermal, inhalation), skin corrosion, and environmental toxicity .

Méthodes De Préparation

Direct Reaction of Elemental Mercury with Nitric Acid

The most widely documented method for synthesizing mercuric nitrate monohydrate involves the direct reaction of elemental mercury (Hg) with concentrated nitric acid (HNO₃). This exothermic process requires careful temperature modulation to avoid violent reactions and ensure complete oxidation .

Reaction Mechanism and Conditions

The stoichiometric equation for this synthesis is:

3 \rightarrow \text{Hg(NO}3\text{)}2 + 2 \, \text{NO}2 \uparrow + 2 \, \text{H}_2\text{O}

Key parameters include:

-

Nitric Acid Concentration: 65–70% (w/w) to ensure sufficient oxidizing power while minimizing side reactions .

-

Temperature: Maintained between 60–80°C to accelerate reaction kinetics without boiling off HNO₃ .

-

Mercury Purity: High-purity mercury (≥99.9%) avoids contamination from sulfides or chlorides .

After the reaction, slow evaporation of the solution at ambient temperature yields colorless deliquescent crystals of Hg(NO₃)₂·H₂O . Excess nitric acid is often retained to stabilize the product against hydrolysis.

Thermal Decomposition of Mercury(I) Nitrate

Mercury(I) nitrate (Hg₂(NO₃)₂) serves as a precursor for this compound under controlled thermal or photolytic conditions. This method is less common but valuable for producing high-purity samples .

Reaction Pathways

Two primary decomposition routes are observed:

-

Thermal Disproportionation:

2\text{(NO}3\text{)}2 \xrightarrow{\Delta} \text{Hg} + \text{Hg(NO}3\text{)}_2

Heating mercury(I) nitrate to 150–200°C in an inert atmosphere yields elemental mercury and Hg(NO₃)₂, which is subsequently hydrated .

-

Photolytic Decomposition:

Exposure to UV light induces dissociation, producing Hg(NO₃)₂ and metallic mercury. This method avoids high temperatures but requires prolonged irradiation .

Purification Challenges

Residual Hg must be separated via filtration or distillation. The resulting Hg(NO₃)₂ solution is crystallized as the monohydrate by controlled evaporation .

Synthesis from Mercury(II) Oxide and Nitric Acid

Mercury(II) oxide (HgO) reacts with dilute nitric acid to form this compound. This method is advantageous for laboratories lacking elemental mercury .

Acid-Base Reaction

3 \rightarrow \text{Hg(NO}3\text{)}2 + \text{H}2\text{O}

-

Acid Concentration: 20–30% (w/w) HNO₃ prevents excessive heat generation.

-

Stoichiometry: A 1:2 molar ratio of HgO to HNO₃ ensures complete neutralization .

The solution is filtered to remove unreacted HgO and evaporated to obtain crystalline Hg(NO₃)₂·H₂O.

Alternative Methods and Modifications

Reductive Nitration with Mercury Amalgams

Zinc or aluminum amalgams reduce Hg(II) to Hg(I), which disproportionates in nitric acid:

2^{2+} + 4 \, \text{HNO}3 \rightarrow 2 \, \text{Hg(NO}3\text{)}2 + 2 \, \text{NO}2 \uparrow + 2 \, \text{H}2\text{O}

This method minimizes direct handling of elemental mercury but requires careful pH control .

Solvent-Evaporation Crystallization

Ethanol or acetone is added to saturated Hg(NO₃)₂ solutions to precipitate the monohydrate. This technique enhances crystal purity but reduces yield .

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Direct HNO₃ Reaction | 85–90 | 98–99 | NO₂ emissions, exothermic |

| HgO Neutralization | 75–80 | 95–97 | Slow kinetics |

| Thermal Decomposition | 70–75 | 99+ | Energy-intensive |

Hazard Mitigation

-

Toxic Fumes: Reactions liberate NO₂, necessitating fume hoods and gas scrubbers .

-

Mercury Exposure: Use sealed systems and personal protective equipment (PPE) to prevent Hg vapor inhalation .

-

Waste Disposal: Residual mercury and nitrates require treatment with sulfide precipitants or ion-exchange resins .

Regulatory and Environmental Compliance

This compound synthesis is subject to strict regulations due to its toxicity (UN 1625, Hazard Class 6.1) . Laboratories must adhere to:

Applications De Recherche Scientifique

Analytical Chemistry

Mercuric nitrate monohydrate is widely used in analytical laboratories for its role as a reagent in various chemical analyses:

- Preparation of Standards : It is utilized in the preparation of calibration standards for analytical methods, particularly in spectrophotometry and chromatography .

- Complexation Reactions : The compound serves as a reagent for complexometric titrations where it forms stable complexes with certain anions .

Material Science

In material science, this compound plays a critical role in synthesizing advanced materials:

- Synthesis of Nanoparticles : It acts as a precursor for the synthesis of mercury-based nanoparticles, which have applications in catalysis and electronics .

- Production of Metal Nitrates : The compound can be used to produce other metal nitrates through metathesis reactions, which are valuable in various industrial processes .

Pharmaceuticals

The pharmaceutical industry employs this compound for specific applications:

- Antimicrobial Agents : Historically, mercury compounds have been studied for their antimicrobial properties, although their use has declined due to toxicity concerns .

- Chemical Synthesis : It is involved in the synthesis of other pharmaceutical compounds and intermediates .

Case Study 1: Environmental Monitoring

A study demonstrated the use of this compound in monitoring mercury levels in environmental samples. The compound was employed to prepare calibration standards for measuring mercury concentrations using atomic absorption spectroscopy (AAS). Results indicated accurate detection limits and reproducibility, highlighting its effectiveness as an analytical tool .

Case Study 2: Nanoparticle Synthesis

Research focused on synthesizing mercury nanoparticles using this compound as a precursor. The study reported successful synthesis under controlled conditions, resulting in nanoparticles with unique optical properties suitable for applications in sensors and electronic devices. The findings emphasized the potential of using this compound in nanotechnology .

Safety Considerations

Given its toxic nature, handling this compound requires strict safety protocols:

Mécanisme D'action

Mercuric nitrate monohydrate exerts its effects primarily through its ability to act as an oxidizing agent. It can oxidize various substrates by accepting electrons, which leads to the formation of mercuric ions (Hg²⁺) and nitrate ions (NO₃⁻). The compound can interact with biological molecules, leading to the disruption of cellular processes and toxicity .

Comparaison Avec Des Composés Similaires

Mercury(I) Nitrate Dihydrate (Hg₂(NO₃)₂·2H₂O)

- Chemical Formula & Structure : Mercury(I) nitrate dihydrate contains two mercury atoms in the +1 oxidation state, linked via a covalent Hg–Hg bond, with two nitrate ions and two water molecules .

- Molecular Weight : 561.22 g/mol .

- Physical Properties: Yellow crystalline solid, melting point ~70°C (decomposes). Less hygroscopic than mercuric nitrate monohydrate .

- Applications: Limited to niche laboratory uses due to its instability and lower reactivity compared to Hg(II) compounds .

- Toxicity : Less acutely toxic than Hg(II) compounds but still hazardous due to mercury content .

Mercuric Oxide (HgO)

- Chemical Formula : HgO.

- Molecular Weight : 216.59 g/mol .

- Physical Properties : Red or yellow powder; decomposes at 500°C. Insoluble in water .

- Applications : Used in batteries, antiseptic formulations, and as a precursor for other mercury compounds .

- Toxicity : Chronic exposure risks include kidney and neurological damage .

Mercuric Sulfate (HgSO₄)

- Chemical Formula : HgSO₄.

- Molecular Weight : 296.65 g/mol .

- Physical Properties : White crystalline solid; decomposes in hot water .

- Applications : Catalyst in organic synthesis and industrial acetaldehyde production .

- Toxicity : Similar to mercuric nitrate but less soluble in water, reducing acute exposure risks .

Mercurous Nitrate (HgNO₃)

- Chemical Formula: HgNO₃ (anhydrous).

- Molecular Weight : 262.60 g/mol .

- Physical Properties : Colorless crystals; hygroscopic and light-sensitive .

- Applications : Rarely used due to instability; occasionally employed in historical photographic processes .

- Toxicity : Lower acute toxicity than Hg(II) compounds but still regulated .

Comparative Data Table

Key Research Findings

- Reactivity: this compound is more reactive than Hg(I) compounds due to the +2 oxidation state, enabling diverse coordination chemistry .

- Stability : Mercury(I) nitrate dihydrate is prone to disproportionation into Hg(II) and elemental mercury, limiting its utility .

- Environmental Impact : All mercury compounds are persistent environmental pollutants, but Hg(II) salts like mercuric nitrate pose higher bioaccumulation risks .

Activité Biologique

Mercuric nitrate monohydrate, with the chemical formula Hg(NO₃)₂·H₂O, is a highly toxic compound widely studied for its biological activity and potential health effects. This article explores its biological activity, including mechanisms of toxicity, case studies, and relevant research findings.

- Molecular Formula: Hg(NO₃)₂·H₂O

- Molar Mass: 342.62 g/mol

- Density: 4.39 g/cm³

- Melting Point: >54 °C

This compound is a white to slightly yellowish powder that is soluble in water. It is classified as a hazardous material due to its acute toxicity and environmental hazards .

Mechanisms of Toxicity

This compound exhibits several toxicological effects primarily due to mercury's affinity for thiol groups in proteins, leading to enzyme inhibition and cellular damage. The primary mechanisms include:

- Protein Binding: Mercury binds to sulfhydryl groups in proteins, disrupting their function and leading to cytotoxicity.

- Oxidative Stress: Exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Neurotoxicity: Mercury compounds are known neurotoxins, affecting neurotransmitter release and neuronal integrity.

Health Effects

Exposure to mercuric nitrate can result in various health issues:

- Acute Effects: Symptoms may include gastrointestinal distress, respiratory issues, and skin irritation upon contact.

- Chronic Effects: Long-term exposure can lead to renal dysfunction, neurological impairment, and reproductive toxicity .

Case Studies

-

Occupational Exposure:

A study involving workers in a chemical manufacturing facility highlighted the risks associated with chronic exposure to mercuric compounds. Workers exhibited elevated levels of mercury in blood and urine, correlating with symptoms of mercury poisoning, including tremors and cognitive deficits . -

Environmental Impact:

Research has shown that mercuric nitrate can contaminate aquatic ecosystems, leading to bioaccumulation in fish and other wildlife. A significant case involved the contamination of a river system where fish showed elevated mercury levels, posing risks to both wildlife and human consumers .

Table 1: Summary of Toxicological Studies on this compound

Regulatory Status

Due to its high toxicity, this compound is regulated under various environmental and health safety guidelines. The compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States . Safety data sheets emphasize the need for protective equipment when handling this compound.

Q & A

Basic Questions

Q. What is the standard synthesis protocol for mercuric nitrate monohydrate, and how is its purity validated in laboratory settings?

this compound is synthesized by reacting elemental mercury with hot concentrated nitric acid under controlled conditions. The reaction is exothermic and requires careful temperature regulation to avoid overoxidation. Post-synthesis, purity is validated via precipitation titration using potassium thiocyanate (KCNS) to quantify mercury content, ensuring ≥57.4% Hg by mass . For standardization, the solution is titrated with 0.1 N ammonium thiocyanate after adding ferric ammonium sulfate as an indicator, with endpoint detection via a brownish color change .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula : H₂HgN₂O₇

- Molecular weight : 342.62 g/mol

- Melting point : 79°C (decomposes upon further heating)

- Solubility : Highly soluble in water, dilute nitric acid, and acetone; insoluble in alcohols .

- Hygroscopicity : Easily absorbs moisture, requiring anhydrous storage .

These properties inform storage protocols (desiccators), solvent selection, and thermal stability considerations during reactions.

Q. How is this compound utilized in chloride quantification, and what statistical methods ensure data accuracy?

In chloride titration, 0.025 N mercuric nitrate reacts with chloride ions to form soluble mercuric chloride. The endpoint is detected using diphenylcarbazone, forming a pink-purple complex with excess Hg²⁺. Chloride concentration (μmoles/g) is calculated as:

Statistical validation involves two-way ANOVA without replication on arcsin-transformed percentage data to assess significance of mean differences .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal contact.

- Decontamination : Immediate washing with water for skin contact; activated charcoal for ingestion.

- Waste disposal : Neutralization with sodium sulfide to precipitate mercury sulfide, followed by hazardous waste disposal .

Advanced Research Questions

Q. How do discrepancies in reported thermal decomposition products of this compound arise, and how can they be resolved?

Literature reports varying decomposition pathways:

- Primary pathway : Decomposition at >79°C yields HgO (solid), NO₂ (gas), and O₂ (gas) .

- Alternative pathway : In flue gas environments, Hg(NO₃)₂·H₂O may form HgCl₂ or HgSO₄ depending on coexisting anions .

Resolution requires controlled thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts under specific atmospheric conditions.

Q. What methodological challenges arise in quantifying trace mercury residues after experiments, and how are they addressed?

Mercury’s volatility and low detection thresholds (≤100 ppm) complicate analysis. Inductively coupled plasma mass spectrometry (ICP-MS) is preferred over titration for trace-level quantification due to higher sensitivity (detection limit: 0.1 ppb). Pre-concentration steps, such as chelation with dithizone, enhance accuracy .

Q. How can researchers reconcile contradictions in solubility data for this compound across solvents?

Discrepancies in solubility (e.g., in alcohols vs. acetone) stem from solvent purity and hydration state. For reproducibility:

- Use freshly distilled solvents.

- Confirm monohydrate status via Karl Fischer titration to rule out variable hydration .

Q. What advanced applications does this compound have in environmental chemistry, particularly in mercury speciation studies?

It serves as a precursor for synthesizing mercury sorbents in flue gas remediation. For example, impregnating activated carbon with Hg(NO₃)₂·H₂O enhances Hg⁰ adsorption via oxidation to Hg²⁺, which binds to sulfur-functionalized surfaces .

Q. How does the choice of titration indicator affect the precision of chloride determination using mercuric nitrate?

Diphenylcarbazone offers high selectivity for Hg²⁺ but may yield false positives in sulfide-rich samples. Alternative methods include:

- Potentiometric titration : Uses Hg²⁺-selective electrodes to avoid interference.

- Ion chromatography : Validates results independently .

Q. What strategies mitigate mercury leaching risks in long-term storage of experimental waste containing mercuric nitrate?

Propriétés

IUPAC Name |

mercury(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVICROHOONHSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2HgN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228450 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow deliquescent solid with an odor of nitric acid; "Soluble in a small amount of water" [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Mercuric nitrate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-34-8 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) dinitrate, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC NITRATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ09EDI5UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.